molecular formula C22H19N3O2S B11437887 N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11437887
M. Wt: 389.5 g/mol
InChI Key: YPUYVZWLIWMGEJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a unique structure combining a benzodioxole ring, an imidazo[1,2-a]pyridine core, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-7-methyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxole ring, an imidazo[1,2-a]pyridine core, and a methylsulfanyl-substituted phenyl group.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O2S/c1-14-9-10-25-20(11-14)24-21(15-3-6-17(28-2)7-4-15)22(25)23-16-5-8-18-19(12-16)27-13-26-18/h3-12,23H,13H2,1-2H3

InChI Key

YPUYVZWLIWMGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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